Boc-asn-osu

Übersicht

Beschreibung

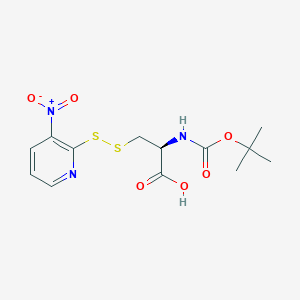

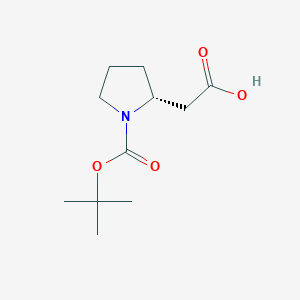

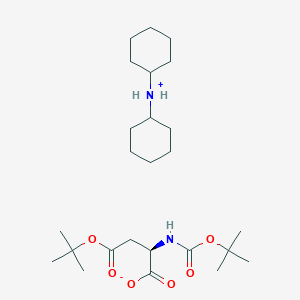

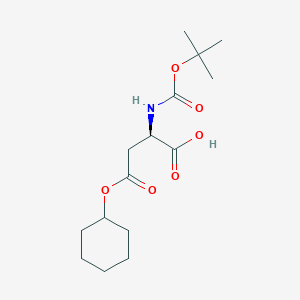

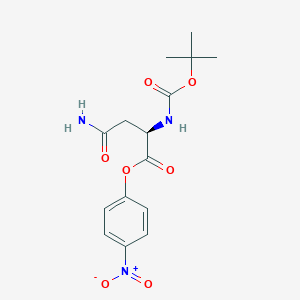

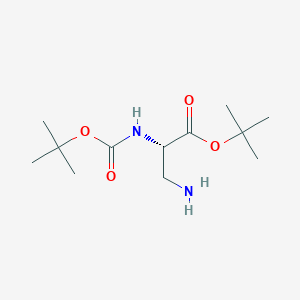

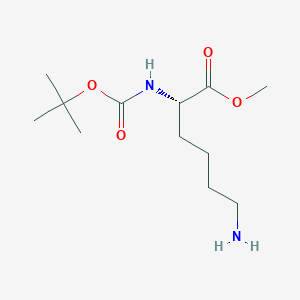

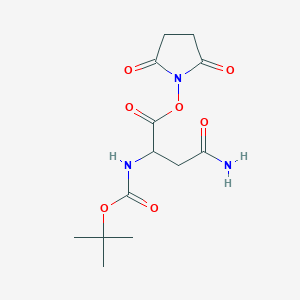

Boc-asn-osu, also known as BOC-ASN-OSU, is an organic compound with the chemical formula C13H19N3O7 . It is commonly used in organic synthesis as a protective group for asparagine residues, preventing non-specific reactions during the reaction process .

Synthesis Analysis

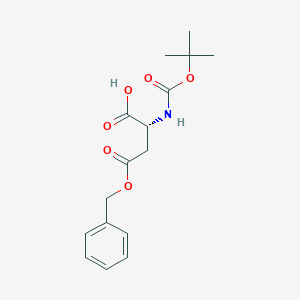

The synthesis of a compound similar to Boc-asn-osu, a chitobiosylated peptide thioester, has been demonstrated using the tert-butoxycarbonyl (Boc) strategy . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method. The resulting protected peptide resin was treated with HF to yield the desired chitobiosylated peptide thioester .

Chemical Reactions Analysis

Boc-asn-osu is involved in the protection of amino functions, a crucial step in the synthesis of multifunctional targets . The Boc protection strategy was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives can be deprotected by mild acidolysis .

Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis

Scientific Field: Biochemistry, specifically peptide synthesis .

Methods of Application or Experimental Procedures: The Boc strategy is used to introduce a chitobiose moiety during the application of the Boc mode solid-phase method . The peptide chain is assembled on Boc-Gly-SCH2CH2CO-Leu-OCH2-Pam-resin by an ABI 433A peptide synthesizer with the Boc/HOBt/DCC protocol . After HF treatment, the resulting protected peptide resin gives the desired chitobiosylated peptide thioester .

Results or Outcomes: The resulting glycosylated peptide thioesters are used to synthesize the extracellular domains of Emmprin carrying carbohydrates at Asn44 . This helps in understanding the mechanism of tumor metastasis .

Chemoselective BOC Protection of Amines

Scientific Field: Organic Chemistry .

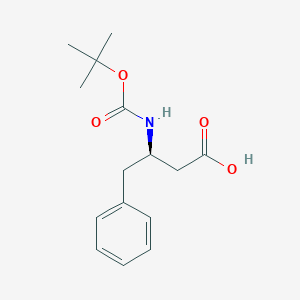

Methods of Application or Experimental Procedures: The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions . This green and eco-friendly route allows for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . This makes it a more eco-friendly and efficient method for the BOC protection of amines .

Dual Protection of Amino Functions

Scientific Field: Organic Chemistry .

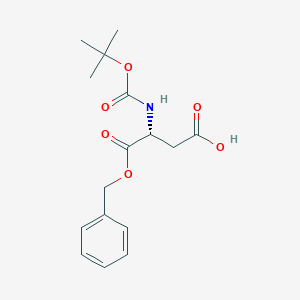

Methods of Application or Experimental Procedures: The dual protection of amines involves the use of Boc-Asn-OSu to accommodate two such groups on primary amines . This results in products containing one or two Boc-groups . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Results or Outcomes: The dual protection of amines using Boc-Asn-OSu provides a more efficient method for the synthesis of nitrogen-containing compounds . It also highlights the unique ability of primary amines to accommodate two such groups .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQPXDHWGIUBIA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asn-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.